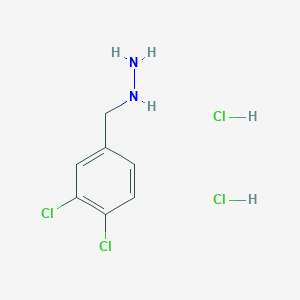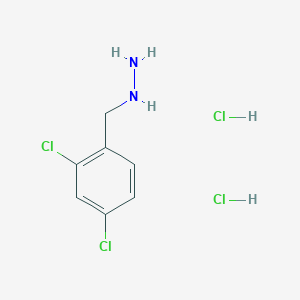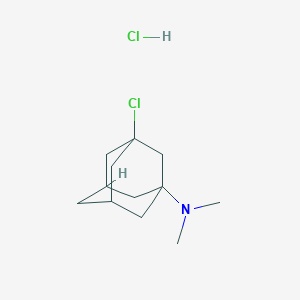
(3-chloro-1-adamantyl)dimethylamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-1-adamantyl)dimethylamine hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1-adamantyl)dimethylamine hydrochloride typically involves the chlorination of 1-adamantylamine followed by methylation. The process can be summarized as follows:
Chlorination: 1-adamantylamine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.
Methylation: The resulting 3-chloro-1-adamantylamine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield (3-chloro-1-adamantyl)dimethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (3-chloro-1-adamantyl)dimethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, reaction temperature, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1-adamantyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products such as amines or hydrocarbons.
Scientific Research Applications
(3-chloro-1-adamantyl)dimethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known antiviral and antiparkinsonian drugs.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of (3-chloro-1-adamantyl)dimethylamine hydrochloride is not fully understood, but it is believed to interact with biological membranes and proteins due to its lipophilic nature. The adamantane core provides a stable and rigid structure that can enhance the binding affinity to molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
(3-chloro-1-adamantyl)dimethylamine hydrochloride is unique due to the presence of the chlorine atom and the dimethylamine group, which can impart different chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
3-chloro-N,N-dimethyladamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN.ClH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUORPFDUMANJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7954415.png)
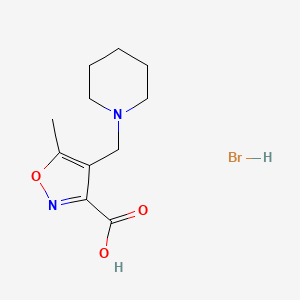
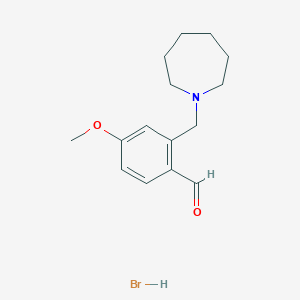
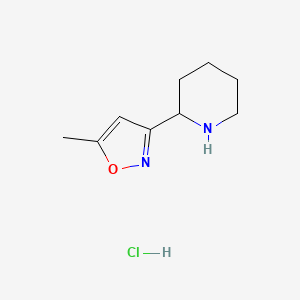
![2-[(2-Methylimidazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B7954437.png)
![thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt](/img/structure/B7954448.png)
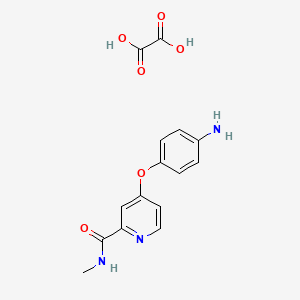
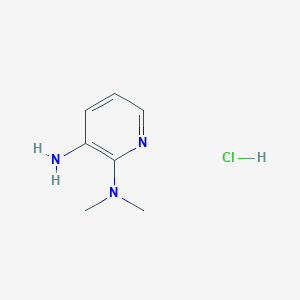
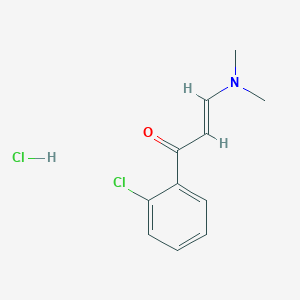
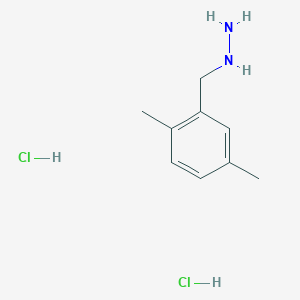
![[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B7954471.png)
